molecular formula C6H11FO B13416575 6-Fluorohexan-2-one CAS No. 62764-90-3

6-Fluorohexan-2-one

Cat. No.: B13416575
CAS No.: 62764-90-3
M. Wt: 118.15 g/mol
InChI Key: SIBCODJDADBUEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluorohexan-2-one: is an organic compound with the molecular formula C6H11FO It is a fluorinated ketone, where the fluorine atom is attached to the sixth carbon of the hexane chain, and the carbonyl group is located at the second carbon

Properties

CAS No.

62764-90-3

Molecular Formula

C6H11FO

Molecular Weight

118.15 g/mol

IUPAC Name

6-fluorohexan-2-one

InChI

InChI=1S/C6H11FO/c1-6(8)4-2-3-5-7/h2-5H2,1H3

InChI Key

SIBCODJDADBUEI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluorohexan-2-one can be achieved through several methods. One common approach involves the fluorination of hexan-2-one. This can be done using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically requires a solvent like acetonitrile and is carried out at room temperature.

Industrial Production Methods: On an industrial scale, the production of 6-Fluorohexan-2-one may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would include the careful handling of fluorinating agents and the optimization of reaction parameters to maximize efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 6-Fluorohexan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of 6-Fluorohexan-2-one can yield 6-fluorohexanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products Formed:

    Oxidation: 6-Fluorohexanoic acid.

    Reduction: 6-Fluorohexanol.

    Substitution: 6-Aminohexan-2-one or 6-Thiohexan-2-one.

Scientific Research Applications

Chemistry: 6-Fluorohexan-2-one is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Its unique reactivity makes it valuable for creating complex molecules with specific properties.

Biology: In biological research, 6-Fluorohexan-2-one can be used as a probe to study enzyme mechanisms and metabolic pathways involving ketones and fluorinated compounds.

Medicine: The compound’s potential medicinal applications include its use as an intermediate in the synthesis of drugs that target specific enzymes or receptors. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability.

Industry: In the industrial sector, 6-Fluorohexan-2-one is used in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation and improved performance in extreme conditions.

Mechanism of Action

The mechanism of action of 6-Fluorohexan-2-one involves its interaction with various molecular targets, depending on its application. In enzymatic reactions, the compound can act as a substrate or inhibitor, influencing the activity of enzymes involved in metabolic pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for certain targets, leading to more effective inhibition or activation of biological processes.

Comparison with Similar Compounds

    Hexan-2-one: Lacks the fluorine atom, resulting in different reactivity and properties.

    6-Chlorohexan-2-one: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical behavior.

    6-Bromohexan-2-one: Contains a bromine atom, which affects its reactivity and applications.

Uniqueness: 6-Fluorohexan-2-one is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interactions with biological targets. This makes 6-Fluorohexan-2-one particularly valuable in applications where these properties are advantageous, such as in drug design and materials science.

Biological Activity

6-Fluorohexan-2-one is a fluorinated ketone that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies, and presents data on its effects, mechanisms of action, and potential therapeutic applications.

Fluorinated compounds often exhibit enhanced biological properties compared to their non-fluorinated counterparts. The introduction of fluorine can influence metabolic stability, lipophilicity, and overall bioactivity. 6-Fluorohexan-2-one is one such compound that has been studied for its potential applications in drug development and therapeutic interventions.

The biological activity of 6-Fluorohexan-2-one can be attributed to several mechanisms:

  • Anticancer Activity : Fluorinated compounds have been shown to inhibit tumor growth through various pathways, including the modulation of cell cycle proteins and induction of apoptosis. For instance, compounds similar to 6-Fluorohexan-2-one have demonstrated the ability to induce G2/M phase arrest in cancer cells by regulating cyclin B1 expression and increasing reactive oxygen species (ROS) production .
  • Antimicrobial Properties : Fluorinated ketones have also been noted for their antimicrobial activities. The presence of fluorine may enhance the ability of these compounds to penetrate bacterial membranes, leading to increased efficacy against various pathogens .

Case Studies

  • Antitumor Activity :
    • A study investigating fluorinated indolinone derivatives indicated that compounds with similar structures to 6-Fluorohexan-2-one exhibited significant cytotoxicity against colorectal cancer cells. The most potent derivative showed an IC50 value of 0.09 μM against HuH7 cells, suggesting that fluorination enhances anticancer potency .
  • Antimicrobial Efficacy :
    • Research has highlighted the effectiveness of fluorinated compounds against resistant strains of bacteria. For example, derivatives similar to 6-Fluorohexan-2-one demonstrated enhanced activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than their non-fluorinated analogs .

Table 1: Biological Activity Summary of 6-Fluorohexan-2-one Derivatives

CompoundActivity TypeIC50 (μM)MIC (μg/mL)Reference
6-Fluorohexan-2-oneAntitumor0.09N/A
Similar Derivative AAntimicrobialN/A5
Similar Derivative BAntitumor0.36N/A
Similar Derivative CAntimicrobialN/A3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.